Cas no 2138385-08-5 (3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine)

3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine 化学的及び物理的性質
名前と識別子
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- 3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine
- 2138385-08-5
- EN300-1121649
-
- インチ: 1S/C14H18BrN/c1-9-13(8-14(16-9)11-2-3-11)10-4-6-12(15)7-5-10/h4-7,9,11,13-14,16H,2-3,8H2,1H3
- InChIKey: YYLVYXWLUDXXEO-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1C(C)NC(C1)C1CC1
計算された属性
- 精确分子量: 279.06226g/mol
- 同位素质量: 279.06226g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 243
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 12Ų
3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1121649-5g |
3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine |
2138385-08-5 | 95% | 5g |
$2110.0 | 2023-10-27 | |
Enamine | EN300-1121649-1g |
3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine |
2138385-08-5 | 95% | 1g |
$728.0 | 2023-10-27 | |
Enamine | EN300-1121649-10.0g |
3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine |
2138385-08-5 | 10g |
$3131.0 | 2023-06-09 | ||
Enamine | EN300-1121649-0.25g |
3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine |
2138385-08-5 | 95% | 0.25g |
$670.0 | 2023-10-27 | |
Enamine | EN300-1121649-0.05g |
3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine |
2138385-08-5 | 95% | 0.05g |
$612.0 | 2023-10-27 | |
Enamine | EN300-1121649-2.5g |
3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine |
2138385-08-5 | 95% | 2.5g |
$1428.0 | 2023-10-27 | |
Enamine | EN300-1121649-10g |
3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine |
2138385-08-5 | 95% | 10g |
$3131.0 | 2023-10-27 | |
Enamine | EN300-1121649-0.1g |
3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine |
2138385-08-5 | 95% | 0.1g |
$640.0 | 2023-10-27 | |
Enamine | EN300-1121649-1.0g |
3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine |
2138385-08-5 | 1g |
$728.0 | 2023-06-09 | ||
Enamine | EN300-1121649-0.5g |
3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine |
2138385-08-5 | 95% | 0.5g |
$699.0 | 2023-10-27 |
3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine 関連文献
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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6. Back matter
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidineに関する追加情報
3-(4-Bromophenyl)-5-Cyclopropyl-2-Methylpyrrolidine: A Comprehensive Overview
The compound 3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine (CAS No. 2138385-08-5) is a complex organic molecule with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse applications in drug design and materials science. The 4-bromophenyl group, cyclopropyl ring, and methyl substituent contribute to its distinctive chemical properties, making it a subject of interest for researchers exploring its potential in various industries.
Recent studies have highlighted the importance of pyrrolidine derivatives in medicinal chemistry, particularly in the development of bioactive compounds. The 3-(4-bromophenyl) moiety is known to enhance the molecule's ability to interact with biological targets, such as enzymes and receptors. This property makes it a promising candidate for drug discovery programs targeting diseases like cancer, neurodegenerative disorders, and infectious diseases. For instance, researchers have reported that analogs of this compound exhibit potent inhibitory activity against certain kinases, which are key players in cellular signaling pathways.
The 5-cyclopropyl group introduces strain into the molecule, which can influence its reactivity and stability. This structural feature has been shown to enhance the compound's selectivity when interacting with specific biological targets. Additionally, the methyl substituent at position 2 contributes to the molecule's hydrophobicity, which is crucial for its solubility and bioavailability. These characteristics make 3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine a valuable building block in the synthesis of more complex molecules with tailored functionalities.
From a synthetic perspective, the preparation of this compound involves multi-step reactions that require precise control over reaction conditions. The synthesis typically begins with the formation of a pyrrolidine ring through cyclization reactions, followed by functionalization at specific positions to introduce the desired substituents. The use of advanced catalytic systems and green chemistry principles has enabled researchers to develop more efficient and environmentally friendly methods for synthesizing this compound.
In terms of applications, 3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine has shown potential in several areas beyond medicinal chemistry. For example, its unique electronic properties make it a candidate for use in organic electronics, where it could serve as a component in semiconducting materials or light-emitting diodes (LEDs). Furthermore, its ability to form stable complexes with metal ions suggests its utility in catalysis and coordination chemistry.
Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the 4-bromophenyl group significantly affects the molecule's π-electron density distribution, which is critical for understanding its interaction with other molecules. These findings have paved the way for more accurate predictions of its behavior in different chemical environments.
In conclusion, 3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine is a versatile compound with a rich structural complexity that offers numerous opportunities for scientific exploration and practical applications. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in advancing both academic and industrial endeavors.
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